molecular formula C12H12N6O B2502366 N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2361775-29-1

N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2502366
CAS RN: 2361775-29-1
M. Wt: 256.269
InChI Key: LDWNJTPQJXDODI-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a compound that features a pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a promising structure for developing potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . The compound incorporates a 1,2,4-triazole group to substitute a key amide group for CSNK2 binding .


Synthesis Analysis

The synthesis of this compound involves the discovery of a 1,2,4-triazole group to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . The optimization for potency, solubility, and metabolic stability led to the discovery of this potent and selective CSNK2 inhibitor .


Molecular Structure Analysis

Crystallographic evidence demonstrates that the 1,2,4-triazole replaces the amide in forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This isosteric replacement improves potency and metabolic stability at a cost of solubility .


Chemical Reactions Analysis

The compound is part of a series of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives that were synthesized and screened for their anti-inflammatory activity . The effects of different concentrations of the compounds on the secretion of nitric oxide (NO) and inflammatory cytokines were evaluated .

Mechanism of Action

The compound acts as a CSNK2 inhibitor, with the 1,2,4-triazole group substituting a key amide group for CSNK2 binding . This replacement forms key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket .

Future Directions

The compound shows promise as a CSNK2 inhibitor with antiviral activity against β-coronaviruses . Despite excellent in vitro metabolic stability, a rapid decline in plasma concentration of the compound in vivo was observed, which may be attributed to lung accumulation . No in vivo pharmacological effect was observed . Further optimization of this novel chemotype may validate CSNK2 as an antiviral target in vivo .

properties

IUPAC Name

N-(1-cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-7-5-8(2)18-11(14-7)15-9(17-18)10(19)16-12(6-13)3-4-12/h5H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWNJTPQJXDODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3(CC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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